molecular formula C17H13Br2N3O3 B387129 N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(3-bromophenoxy)acetohydrazide

N'-(7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(3-bromophenoxy)acetohydrazide

Cat. No.: B387129
M. Wt: 467.1g/mol
InChI Key: AJJPHEGNQICBMN-UHFFFAOYSA-N
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Description

N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-bromophenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-bromophenoxy)acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-bromophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-bromophenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-bromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-bromophenoxy)acetohydrazide is unique due to its specific substitution pattern and the presence of both bromine and hydrazide moieties

Properties

Molecular Formula

C17H13Br2N3O3

Molecular Weight

467.1g/mol

IUPAC Name

N-[(7-bromo-2-hydroxy-5-methyl-1H-indol-3-yl)imino]-2-(3-bromophenoxy)acetamide

InChI

InChI=1S/C17H13Br2N3O3/c1-9-5-12-15(13(19)6-9)20-17(24)16(12)22-21-14(23)8-25-11-4-2-3-10(18)7-11/h2-7,20,24H,8H2,1H3

InChI Key

AJJPHEGNQICBMN-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)COC3=CC(=CC=C3)Br)O

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NC(=C2N=NC(=O)COC3=CC(=CC=C3)Br)O

Origin of Product

United States

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